molecular formula C9H9NO2 B3042494 4-Ethoxyfuro[3,2-c]pyridine CAS No. 63618-61-1

4-Ethoxyfuro[3,2-c]pyridine

Cat. No.: B3042494
CAS No.: 63618-61-1
M. Wt: 163.17 g/mol
InChI Key: LROOMTFYVOTNBQ-UHFFFAOYSA-N
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Description

4-Ethoxyfuro[3,2-c]pyridine is a fused heterocyclic compound of significant interest in medicinal and organic chemistry research. This structure is based on the furo[3,2-c]pyridine scaffold, a ring system known for its versatile chemical reactivity and broad pharmacological potential. Researchers value this scaffold for its utility in synthesizing multicyclic compounds with improved biological activities . Furo[3,2-c]pyridine derivatives are frequently investigated as key intermediates in the development of therapeutic agents, with documented research applications including their use as antibiotics, antivirals, antifungals, and anticancer agents . Furthermore, this class of compounds has shown promise as inhibitors for various biological targets, such as nicotinic acetylcholine receptors, CLKs, DYRK1A, and enzymes like α-glucosidase and β-glucosidase . The synthetic transformations of related alkoxy derivatives, such as 3-ethoxyfuro[3,2-c]pyridine-2-carboxylic acid, often involve cross-coupling and nucleophilic substitution reactions, highlighting their role as building blocks for more complex molecular architectures . The ethoxy substituent on the fused furan ring can influence the molecule's electronic properties and serve as a handle for further synthetic modification, making it a valuable reagent for drug discovery and method development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxyfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-11-9-7-4-6-12-8(7)3-5-10-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROOMTFYVOTNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310049
Record name 4-Ethoxyfuro[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63618-61-1
Record name 4-Ethoxyfuro[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63618-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxyfuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 4 Ethoxyfuro 3,2 C Pyridine

Electrophilic Aromatic Substitution Reactions on the Furo[3,2-c]pyridine (B1313802) Ring System

The furo[3,2-c]pyridine ring system is susceptible to electrophilic attack, with the regioselectivity being a critical aspect of its functionalization. The electron-donating nature of the furan (B31954) ring's oxygen atom and the ethoxy group at the 4-position direct electrophiles to specific positions on the heterocyclic core.

Nitration and acylation of substituted benzo[b]furo[2,3-c]pyridines, a related isomeric system, have been shown to occur exclusively at the 6-position of the benzene (B151609) ring. researchgate.net If this position is blocked, monosubstitution occurs at the C(8) atom. researchgate.net Computational studies using the MNDO approximation support these experimental findings. researchgate.net For the furo[3,2-c]pyridine system, theoretical methods like the RegioSQM method, which calculates the lowest free energies of protonation for aromatic C-H carbons, can predict the most nucleophilic center and thus the likely site of electrophilic attack. amazonaws.com

In a study on difuro[3,2-c:3′,2′-e]pyridine, a related tricyclic system, bromination with molecular bromine resulted in substitution at the 3- and 8-positions, while nitration with fuming nitric acid led to substitution at the 2-position. researchgate.net When a stronger nitrating agent (a mixture of fuming nitric acid and sulfuric acid) was used, dinitration occurred at the 2- and 7-positions. researchgate.net Formylation using n-butyllithium and dimethylformamide also showed substitution at the 2- and 7-positions. researchgate.net These findings on a related scaffold provide insights into the potential reactivity of the 4-ethoxyfuro[3,2-c]pyridine ring towards various electrophiles.

Interactive Data Table: Electrophilic Aromatic Substitution Reactions on Furo[3,2-c]pyridine Analogs
SubstrateReagentProduct(s)Reference
Benzo[b]furo[2,3-c]pyridinesNitrating agents, Acylating agents6-substituted or 8-substituted derivatives researchgate.net
Difuro[3,2-c:3′,2′-e]pyridineBr₂3-bromo and 3,8-dibromo derivatives researchgate.net
Difuro[3,2-c:3′,2′-e]pyridineFuming HNO₃2-nitro derivative researchgate.net
Difuro[3,2-c:3′,2′-e]pyridineFuming HNO₃ / H₂SO₄2,7-dinitro derivative researchgate.net
Difuro[3,2-c:3′,2′-e]pyridinen-BuLi / DMF2-formyl, 7-formyl, and 2,7-diformyl derivatives researchgate.net

Nucleophilic Additions and Substitutions at Activated Positions

The pyridine (B92270) ring in the furo[3,2-c]pyridine system is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgslideshare.net The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic substitution reactions.

In the synthesis of related furo[3,2-c]pyridines, the chlorine atom in chloro derivatives has been successfully displaced by various nucleophiles. researchgate.net For instance, 4-chlorofuro[3,2-c]pyridine (B1586628) can react with nucleophiles to afford 4-substituted products. researchgate.net The reactivity of pyridine towards nucleophiles is enhanced by the formation of pyridinium (B92312) salts, which increases the electrophilicity of the ring. wikipedia.org

A study on the nucleophilic C4-selective (hetero)arylation of pyridines using N-aminopyridinium salts demonstrated a metal- and oxidant-free method for introducing aryl groups at the 4-position. frontiersin.org This reaction proceeds via nucleophilic addition of electron-rich (hetero)arenes to the pyridinium salt, followed by aromatization. frontiersin.org This strategy could potentially be adapted for the C4-functionalization of this compound derivatives.

Transformations Involving the Ethoxy Moiety

The ethoxy group at the 4-position of the furo[3,2-c]pyridine ring is a key functional handle that can be manipulated to introduce further diversity. A common transformation is the cleavage of the ether linkage to yield the corresponding 4-hydroxyfuro[3,2-c]pyridine. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.

The resulting hydroxyl group can then serve as a precursor for a variety of other functional groups. For example, it can be converted back to an ether with different alkyl groups, esterified, or transformed into a triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions. While specific examples for this compound are not detailed in the provided search results, these are standard transformations in organic synthesis.

Regioselective Functionalization of the Furan and Pyridine Moieties

Achieving regioselective functionalization of either the furan or the pyridine ring in the presence of the other is a significant challenge due to their distinct but interconnected electronic properties. Directed metalation strategies have proven effective for the regioselective functionalization of various furo- and thienopyridines.

For the isomeric furo[3,2-b]pyridine (B1253681) system, successive regioselective lithiations followed by electrophilic trapping have been used to create polyfunctionalized derivatives. researchgate.net Similarly, for furo[2,3-c]pyridine (B168854), detailed procedures for regioselective lithiations using n-BuLi and a superbase have been described, allowing for the synthesis of various polysubstituted compounds. acs.org These methods often rely on the acidity of specific protons on the ring system, which can be selectively deprotonated by strong bases.

Palladium-catalyzed direct C-H arylation has also been employed for the regioselective functionalization of furo[3,2-b]pyridines, demonstrating an unconventional C-7H bond activation. researchgate.netnih.gov The regioselectivity in these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.gov These strategies highlight the potential for selectively modifying either the furan or pyridine portion of the this compound scaffold.

Interactive Data Table: Regioselective Functionalization Strategies for Furopyridines
Furopyridine IsomerMethodPosition(s) FunctionalizedReference
Furo[3,2-b]pyridineSuccessive Lithiation/Electrophilic TrappingMultiple positions researchgate.net
Furo[2,3-c]pyridineLithiation with n-BuLi/SuperbaseMultiple positions acs.org
Furo[3,2-b]pyridinePd-catalyzed Direct C-H ArylationC-7 researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of Furo 3,2 C Pyridine Derivatives Excluding Clinical Outcomes

Rational Design and Synthesis of 4-Ethoxyfuro[3,2-c]pyridine Analogs for SAR Probing

The rational design of analogs based on the this compound structure is fundamental to understanding how chemical modifications influence biological activity. Synthetic strategies are geared towards creating a diverse library of compounds where specific positions on the furo[3,2-c]pyridine (B1313802) core are systematically altered.

Several key synthetic routes enable the production of these analogs for SAR studies:

Nucleophilic Substitution: A common and effective method involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the 4-position of the furo[3,2-c]pyridine ring. researchgate.net By treating a 4-chlorofuro[3,2-c]pyridine (B1586628) precursor with various sodium alkoxides (e.g., sodium ethoxide, sodium propoxide), a series of 4-alkoxy analogs can be synthesized. researchgate.net This approach is highly valuable for directly probing the effect of the alkoxy chain length and branching at this specific position.

Cascade Reactions: More complex and efficient cascade reactions have been developed to construct the core heterocyclic system. One such method involves a Sonogashira coupling of 4-hydroxy-3-iodopyridine with various terminal alkynes, which is immediately followed by a base-induced 5-endo-dig cyclization to form the fused furan (B31954) ring. clockss.org This strategy allows for significant diversity in the substituents on the furan portion of the molecule by simply changing the starting alkyne.

Pictet-Spengler Reaction: For the synthesis of hydrogenated furo[3,2-c]pyridines, the Pictet-Spengler reaction offers a robust pathway. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization, yielding a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org

Tandem Formation from 4-Pyrones: A novel strategy utilizes the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) to form the furo[3,2-c]pyridine framework in a tandem process. researchgate.netresearchgate.net

These synthetic methodologies provide the necessary tools to generate a wide array of analogs, enabling a thorough exploration of the SAR of the furo[3,2-c]pyridine scaffold.

Table 1: Synthetic Strategies for Furo[3,2-c]pyridine Analog Generation
Synthetic MethodKey PrecursorsPrimary Site of VariationReference
Nucleophilic Aromatic Substitution4-Chlorofuro[3,2-c]pyridine, Sodium Alkoxides4-position (alkoxy group) researchgate.net
Sonogashira/Cyclization Cascade4-Hydroxy-3-iodopyridine, Terminal Alkynes2-position (furan ring) clockss.org
Pictet-Spengler Reaction2-(Furan-2-yl)ethanamine, Aldehydes4-position (pyridine ring) beilstein-journals.org
Tandem Reaction from Pyrones3-Alkynyl-4-pyrones, Ammonium AcetateMultiple positions researchgate.net

Comparative Studies on the Influence of Alkoxy Substituents (e.g., ethoxy vs. methoxy)

The nature of the alkoxy group at the 4-position of the furo[3,2-c]pyridine ring is a critical determinant of biological activity. Comparative studies that systematically vary this substituent provide direct insight into the steric and electronic requirements of the target's binding pocket. For instance, research on the related furo[3,2-c]pyran-4-one scaffold demonstrated that an ethoxy group at a key position resulted in greater potency against a breast cancer cell line compared to analogs with methoxy (B1213986) or hydroxyl groups. nih.gov

While direct comparative biological data for 4-ethoxy versus 4-methoxyfuro[3,2-c]pyridine (B2884111) is not extensively detailed in available literature, the synthesis of various 4-alkoxy derivatives, including ethoxy, propoxy, and isopropoxy, has been explicitly reported for the purpose of such investigations. researchgate.net Studies on other heterocyclic systems, such as pyrrolo[3,4-c]pyridines, have shown that methoxy-substituted compounds can be more active than their ethoxy counterparts, highlighting that subtle changes in the alkoxy group can have significant impacts on potency. This underscores the importance of synthesizing and testing a range of alkoxy analogs to fully map the SAR at this position. The choice of the alkoxy group can influence not only binding affinity but also metabolic stability and other pharmacokinetic properties.

Table 2: Examples of Alkoxy Substituents Synthesized for SAR Studies on Furopyridines
Alkoxy GroupPrecursor ReagentRationale for ComparisonReference
MethoxySodium MethoxideBaseline comparison, smallest alkoxy group. researchgate.net
EthoxySodium EthoxideInvestigate effect of slightly larger alkyl chain. researchgate.net
PropoxySodium PropoxideExplore tolerance for longer, linear alkyl chains. researchgate.net
IsopropoxySodium IsopropoxideProbe steric effects of a branched alkyl chain. researchgate.net

Impact of Peripheral Substitutions on Molecular Recognition and Interactions

While the alkoxy group at the 4-position is important, substitutions at other positions of the furo[3,2-c]pyridine ring system are also crucial for tuning molecular recognition and biological activity. The core scaffold provides a foundational structure for binding, but peripheral substituents dictate the fine-tuning of interactions with a biological target, such as a receptor or enzyme active site. mdpi.com

These interactions can include:

Hydrogen Bonds: Introducing hydrogen bond donors or acceptors.

Van der Waals Forces: Modifying the size and shape of the molecule to improve surface complementarity with the target.

π-π Interactions: Adding or modifying aromatic rings that can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. mdpi.com

Halogen Bonds: Incorporating halogens (F, Cl, Br) which can form specific, favorable interactions. mdpi.com

For example, studies on furo[3,2-c]pyridine derivatives designed as potential antipsychotic agents found that while the core scaffold conferred high affinity for serotonin (B10506) receptors, it had weak interactions with dopamine (B1211576) D2 receptors. nih.gov This inherent selectivity can be further modulated by appending different chemical moieties to the core. Similarly, research on iridium complexes with furo[3,2-c]pyridine-based ligands showed that the position of a methoxy group on a peripheral phenyl ring dramatically influenced the molecule's photophysical properties by altering the HOMO and LUMO energy levels. rsc.org This demonstrates how peripheral changes can have profound effects on the electronic characteristics of the entire molecule, which in turn affects its interactions.

Computational Approaches to Predict SAR Profiles and Pharmacophore Models

Computational chemistry provides powerful tools to predict and rationalize the SAR of furo[3,2-c]pyridine derivatives, guiding the design of more potent and selective compounds while minimizing synthetic effort.

Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties (steric, electrostatic fields) of a series of analogs with their biological activities. rsc.org These models generate contour maps that visualize regions where modifications would likely enhance or diminish activity, providing a roadmap for rational design. rsc.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It allows researchers to visualize plausible binding modes, identify key amino acid interactions (like hydrogen bonds or hydrophobic contacts), and rank potential new analogs based on their predicted binding affinity. Docking studies have been used to rationalize the activity of pyridine (B92270) derivatives against targets like VEGFR-2. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for a molecule to be active at a specific target. dovepress.com These models can be generated from a set of active molecules or from a ligand-protein complex structure and are used to rapidly screen large virtual libraries to identify new compounds with the desired features. dovepress.comugm.ac.id

These computational approaches are often used in concert to build a comprehensive understanding of the SAR for a given chemical series and to prioritize the synthesis of the most promising new analogs.

Table 3: Computational Methods in Furo[3,2-c]pyridine SAR Studies
MethodPrimary FunctionApplication in Drug DesignReference
3D-QSAR (CoMFA/CoMSIA)Correlates 3D molecular fields with biological activity.Generates predictive models and contour maps to guide structural modifications. rsc.org
Molecular DockingPredicts ligand binding mode and affinity within a target site.Visualizes key interactions, rationalizes SAR, and ranks potential new compounds. researchgate.netnih.gov
Pharmacophore ModelingDefines the essential 3D features for biological activity.Used for virtual screening of compound libraries to find novel hits. dovepress.comugm.ac.id
Molecular Dynamics (MD)Simulates the movement of a ligand-protein complex over time.Validates docking poses and assesses the stability of binding interactions. rsc.org

Exploration of Furo[3,2-c]pyridine Scaffolds for Modulating Specific Biological Pathways in Mechanistic Research

Beyond the pursuit of therapeutic agents, the furo[3,2-c]pyridine scaffold and its isomers serve as valuable "chemical probes" for basic biological research. researchgate.net By designing highly potent and selective derivatives, scientists can modulate the function of a single protein within a complex biological pathway, allowing them to study its specific role in cellular processes.

A prominent example is the isomeric furo[3,2-b]pyridine (B1253681) scaffold, which has been identified as a "privileged scaffold" for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog (Hh) signaling pathway. researchgate.netmedchemexpress.com These pathways are crucial in development, cell proliferation, and certain diseases. By systematically modifying the furo[3,2-b]pyridine core, researchers have created distinct sets of molecules: some that potently inhibit CLK enzymes and others that are kinase-inactive but effectively modulate Hh signaling. researchgate.netresearchgate.net This separation of activities allows for precise dissection of each pathway's function.

Similarly, furo[3,2-c]pyridine derivatives have been synthesized to probe the function of the nervous system. Specific analogs have demonstrated potent affinity for serotonin receptors while showing weak affinity for dopamine receptors, enabling the study of serotonergic signaling with minimal off-target effects on the dopaminergic system. nih.gov Electrophysiological studies using these compounds have revealed distinct effects on different populations of dopamine neurons, highlighting their utility in unraveling the complex mechanisms of neurotransmission. nih.gov These applications in mechanistic research underscore the importance of the furo[3,2-c]pyridine core as a tunable and versatile tool for molecular and chemical biology. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Ethoxyfuro 3,2 C Pyridine

Conformational Analysis and Energetic Landscape Exploration

The ethoxy group attached to the furo[3,2-c]pyridine (B1313802) core is not fixed in space; it can rotate around the C-O single bond. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org This exploration is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred three-dimensional shape.

Computational methods can be used to map the potential energy surface of 4-Ethoxyfuro[3,2-c]pyridine by systematically rotating the dihedral angle of the ethoxy group relative to the plane of the fused rings. Calculations at various levels of theory, such as B3LYP or MP2, can identify the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. rsc.org

For this compound, the primary rotational freedom is around the C4-O bond and the O-CH₂ bond. The analysis would likely reveal two or more low-energy conformers. The relative stability of these conformers is determined by a balance of steric hindrance (repulsion between the ethyl group and the adjacent hydrogen on the pyridine (B92270) ring) and electronic effects like hyperconjugation. The results of such an analysis can predict the most likely conformation(s) present in solution or at a biological receptor site. nih.gov

Prediction of Reaction Mechanisms and Transition States for Synthetic Routes

Computational chemistry is a valuable asset in synthetic organic chemistry for predicting the feasibility of reaction pathways and understanding their mechanisms. For a target molecule like this compound, theoretical calculations can be employed to model proposed synthetic steps.

For instance, if a key synthetic step involves a cyclization reaction to form the furan (B31954) ring or a nucleophilic aromatic substitution to introduce the ethoxy group, DFT calculations can be used to:

Locate Transition States (TS): Identify the highest-energy point along the reaction coordinate, which determines the activation energy of the step.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

By comparing the activation energies of competing pathways, chemists can predict which reaction conditions are most likely to yield the desired product, potentially saving significant time and resources in the laboratory.

Ligand-Target Docking and Molecular Dynamics Simulations for Hypothetical Interactions

The furo[3,2-c]pyridine scaffold is present in molecules with a range of biological activities. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme. jocpr.com This method is central to rational drug design. frontiersin.org

Given that various substituted pyridine derivatives have shown activity as kinase inhibitors or antiviral agents, hypothetical docking studies could be performed for this compound against relevant targets. nih.govmdpi.com The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the active site (the binding pocket) of the protein.

Computationally placing the 3D structure of this compound into the active site in many different orientations.

Using a scoring function to estimate the binding affinity for each orientation. The best scores suggest the most stable binding mode.

The docking results would highlight potential key interactions, such as hydrogen bonds between the pyridine nitrogen and amino acid residues (e.g., serine, threonine) or π-π stacking between the aromatic rings of the ligand and the target (e.g., phenylalanine, tyrosine).

Following docking, molecular dynamics (MD) simulations can be run to simulate the movement of the ligand-protein complex over time. This provides a more dynamic picture of the binding stability and can reveal how water molecules and protein flexibility influence the interaction.

Quantum Chemical Descriptors for Predictive Modeling of Reactivity and Interaction Potentials

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its physicochemical properties. researchgate.net These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or properties of new molecules without the need for synthesis and testing. mdpi.com

For this compound, a range of electronic and constitutional descriptors can be calculated. These descriptors serve as a molecular fingerprint for use in predictive models.

Table 2: Key Quantum Chemical Descriptors and Their Significance Note: This table lists common descriptors that would be calculated for this compound in a predictive modeling study.

Descriptor CategoryExample DescriptorDefinition and Relevance
ElectronicIonization Potential (IP)The energy required to remove an electron (approximated by -EHOMO). Important for charge-transfer interactions.
Electron Affinity (EA)The energy released when an electron is added (approximated by -ELUMO). Important for redox processes and binding.
Electronegativity (χ)A measure of the ability to attract electrons (χ ≈ (IP + EA)/2). Relates to the overall reactivity.
Steric/TopologicalMolecular VolumeThe space occupied by the molecule. Crucial for fitting into a binding site.
Surface AreaThe total surface area of the molecule. Influences solubility and intermolecular interactions.
ThermodynamicHydration EnergyThe energy released when the molecule is solvated by water. A key factor in bioavailability.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water. Predicts lipophilicity and membrane permeability.

By calculating these descriptors for a series of related furo[3,2-c]pyridine analogues and correlating them with experimentally measured activities, a robust QSAR model could be developed. Such a model would then allow for the rapid virtual screening of new, unsynthesized derivatives to prioritize compounds with the highest predicted potency.

Role of 4 Ethoxyfuro 3,2 C Pyridine As a Building Block in Complex Organic Synthesis

Utilization in Multi-Step Synthesis of Heterocycle-Fused Systems

The furo[3,2-c]pyridine (B1313802) core, including its 4-ethoxy derivative, is a cornerstone in the multi-step synthesis of more complex, fused heterocyclic systems. ias.ac.in These fused systems are of great interest due to their prevalence in biologically active natural products and pharmaceuticals. The synthesis of such systems often involves the strategic construction of additional rings onto the pre-existing furo[3,2-c]pyridine framework.

The general approach to synthesizing fused furopyridines can involve either the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) or the formation of the pyridine ring on a furan template. ias.ac.in In the context of 4-Ethoxyfuro[3,2-c]pyridine, this pre-formed scaffold allows for further elaboration. For instance, the nitrogen atom in the pyridine ring can participate in cyclization reactions, and the furan ring can undergo various transformations to build additional heterocyclic rings. The ethoxy group at the 4-position can influence the regioselectivity of these subsequent reactions, directing incoming reagents to specific positions on the pyridine ring.

One common strategy involves the functionalization of the furo[3,2-c]pyridine core, followed by intramolecular cyclization to forge the new heterocyclic ring. This approach has been successfully applied to generate a variety of fused systems, demonstrating the utility of the furo[3,2-c]pyridine scaffold as a versatile platform for complex molecule synthesis.

Application in Annulation and Cyclization Reactions to Form Polycyclic Architectures

Annulation and cyclization reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic molecules. diva-portal.org this compound is a valuable substrate for such transformations, leading to the formation of intricate polycyclic architectures. These reactions involve the formation of two new bonds, fusing a new ring onto the existing furo[3,2-c]pyridine core.

One notable example is the use of cycloaddition reactions, such as the Diels-Alder reaction, where the diene component can be a part of the furo[3,2-c]pyridine system. The ethoxy group can influence the electronic nature of the diene, thereby affecting the rate and selectivity of the cycloaddition. Similarly, [3+2] annulation reactions can be employed to construct five-membered heterocyclic rings fused to the furo[3,2-c]pyridine scaffold. bohrium.com

The Pictet-Spengler reaction is another powerful cyclization method that has been used to synthesize tetrahydrofuro[3,2-c]pyridines. nih.gov While this example starts from components that build the furo[3,2-c]pyridine ring system, the underlying principle of intramolecular cyclization is key to forming polycyclic structures from functionalized furo[3,2-c]pyridine precursors. The following table provides a conceptual overview of how different annulation strategies can be applied to the furo[3,2-c]pyridine core.

Annulation Strategy Reactant Partner Resulting Fused Ring Potential Influence of 4-Ethoxy Group
[4+2] CycloadditionDienophileSix-membered ringModulates diene reactivity and regioselectivity
[3+2] Cycloaddition1,3-DipoleFive-membered ringDirects regiochemistry of the cycloaddition
Intramolecular Heck ReactionAlkene/Alkyne tetherFused carbocycle or heterocycleInfluences catalyst coordination and reaction outcome
Pictet-Spengler Type CyclizationAldehyde/Ketone tetherFused piperidine (B6355638) ringAffects nucleophilicity of the pyridine ring

These reactions highlight the versatility of the furo[3,2-c]pyridine scaffold in constructing diverse polycyclic systems, with the 4-ethoxy group playing a subtle but important role in directing the course of these transformations.

Precursor in the Synthesis of Advanced Research Intermediates for Medicinal Chemistry

The furo[3,2-c]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govmdpi.com Consequently, this compound serves as a crucial precursor for the synthesis of advanced research intermediates destined for the development of new therapeutic agents. The hydrogenated form, tetrahydrofuro[3,2-c]pyridine, is a key frame in many bioactive compounds, including those with JAK2 inhibitory activity. nih.gov

Derivatives of the isomeric furo[3,2-b]pyridine (B1253681) have shown potent and selective inhibitory activity against cdc-like kinases (CLKs) and have been identified as effective modulators of the Hedgehog signaling pathway. nih.gov This highlights the potential of the broader furopyridine class of compounds in oncology and other therapeutic areas. The synthesis of chromeno[3,2-c]pyridines, which share a similar fused heterocyclic structure, has also been explored for their potential biological activities. mdpi.com

The role of this compound in this context is to provide a readily modifiable template. The ethoxy group can be retained in the final molecule or can be converted to other functional groups, such as a hydroxyl group, which can then be further derivatized. This flexibility allows chemists to systematically explore the structure-activity relationships of new compounds.

Design and Construction of Chemical Libraries Based on the Furo[3,2-c]pyridine Core

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new drug leads. lifechemicals.com The furo[3,2-c]pyridine scaffold, due to its privileged nature, is an excellent starting point for the design and construction of such libraries. nih.gov this compound can be a key building block in the generation of a diverse set of molecules based on this core structure.

Scaffold-based library design involves systematically decorating a central core with a variety of substituents to explore a wide range of chemical space. rsc.org Starting with this compound, chemists can introduce diversity at multiple positions on the heterocyclic ring system. For example, reactions can be carried out on the pyridine nitrogen, at various positions on the furan ring, and by modifying the ethoxy group itself.

The following table outlines a conceptual approach to building a chemical library based on the this compound scaffold.

Position of Diversification Type of Reaction Examples of Building Blocks Resulting Functionality
Pyridine NitrogenN-Alkylation, N-ArylationAlkyl halides, Aryl boronic acidsTertiary amines, N-aryl pyridinium (B92312) salts
Furan RingElectrophilic Aromatic SubstitutionHalogens, Nitrating agentsHalogenated, Nitrated derivatives
C-2/C-3 PositionsMetal-catalyzed cross-couplingBoronic acids, Stannanes, AlkynesAryl, Heteroaryl, Alkynyl substituents
4-Ethoxy GroupEther cleavage, TransetherificationLewis acids, AlcoholsHydroxyl group, Other alkoxy groups

By employing a combinatorial approach with a diverse set of building blocks, a large and varied library of furo[3,2-c]pyridine derivatives can be rapidly synthesized. This library can then be screened against a panel of biological targets to identify novel hits for further drug development.

Exploration of Biological Mechanisms and Molecular Target Identification for Furo 3,2 C Pyridine Scaffolds Excluding Clinical Trials, Dosage, Safety

In Vitro Studies on Cellular Processes Potentially Modulated by Furo[3,2-c]pyridine (B1313802) Derivatives

Derivatives of the furo[3,2-c]pyridine scaffold have demonstrated significant effects on fundamental cellular processes, most notably cell proliferation, in various cancer cell lines. These in vitro studies are crucial for identifying the therapeutic potential of this class of compounds.

Antiproliferative and Cytotoxic Activity:

A primary focus of research has been the evaluation of furo[3,2-c]pyridine derivatives as cytotoxic agents against cancer cells. Studies have shown that these compounds can inhibit the growth of a diverse range of human cancer cell lines.

For instance, novel furan-pyridine derivatives have been screened for their anti-tumor activities against esophageal cancer cell lines, KYSE70 and KYSE150, using the MTT assay. Certain compounds, such as 4c , demonstrated exceptional cytotoxicity, achieving a 99% inhibition rate of cell growth at a concentration of 20.00 µg/mL. mdpi.com This particular derivative showed an IC₅₀ value of 0.655 µg/mL after 48 hours of treatment in KYSE150 cells, highlighting its potent anti-tumor activity. mdpi.com

Similarly, other studies have investigated different series of furo[3,2-b]pyridine (B1253681) derivatives. One derivative, compound 3b , showed encouraging growth inhibition against both MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines. nih.govresearchgate.net Further investigation revealed that this compound also induces apoptosis in MCF-7 cells. nih.govresearchgate.net Furo[2,3-b]pyridine derivatives have also been tested against HCT-116 (colon cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, showing significant inhibitory effects. mdpi.com

The table below summarizes the in vitro cytotoxic activities of selected furo[3,2-c]pyridine and related furopyridine derivatives against various cancer cell lines.

Compound/DerivativeCell Line(s)Observed EffectConcentration/IC₅₀Citation
Furan[3,2-c]pyridine derivative 4c KYSE70, KYSE15099% growth inhibition20.00 µg/mL mdpi.com
Furan[3,2-c]pyridine derivative 4c KYSE150CytotoxicityIC₅₀: 0.655 µg/mL (48h) mdpi.com
Furo[3,2-b]pyridine derivative 3b MDA-MB-231, MCF-7Growth inhibitionNot specified nih.govresearchgate.net
Furo[3,2-b]pyridine derivative 3b MCF-7Apoptosis inductionNot specified nih.govresearchgate.net
Furo[2,3-b]pyridine derivativesHCT-116, MCF-7, HepG2, A549Significant inhibitionIC₅₀ ranges: 19.3–70.7 µM mdpi.com
Furo[3,2-c]pyridin-3(2H)-one derivativesKYSE70, KYSE150Notable anti-tumor activity40 µg/mL

Angiogenesis:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The furo[3,2-c]pyridine scaffold has been utilized to design inhibitors targeting key regulators of this process. A novel class of 3,7-diphenyl-4-amino-furo[3,2-c]pyridines was designed based on pharmacophore models of ATP competitive kinase inhibitors. nih.gov These compounds were evaluated for their ability to inhibit angiogenetic targets, leading to the discovery of potent inhibitors. nih.gov

Biochemical Assays for Identification of Potential Molecular Targets

Biochemical assays are instrumental in identifying the specific molecular targets through which furo[3,2-c]pyridine derivatives exert their biological effects. These assays have revealed that these compounds can interact with a variety of enzymes and receptors.

Enzyme Inhibition:

Many furo[3,2-c]pyridine derivatives function as enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and survival. smolecule.com

Cyclin-Dependent Kinase 2 (CDK2): A study focusing on new furopyridine derivatives identified several potent inhibitors of the CDK2/cyclin A2 enzyme complex. For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) was found to be a highly active inhibitor with an IC₅₀ value of 0.93 µM, comparable to the reference inhibitor roscovitine. mdpi.com

Angiogenetic Kinases: As mentioned, furo[3,2-c]pyridines have been developed as potent inhibitors of kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Tie-2, and EphB4. nih.gov

Cdc-like Kinases (CLKs): The furo[3,2-b]pyridine core has been identified as a novel scaffold for developing potent and highly selective inhibitors of CLKs. nih.govmedchemexpress.com Optimization of a series of 3,5-disubstituted furo[3,2-b]pyridines yielded cell-active and selective CLK inhibitors. nih.gov

SIRT1: The furo[3,2-b]pyridine derivative 3b , which showed cytotoxic activity, was also found to inhibit SIRT1, a class III histone deacetylase implicated in cancer and aging. nih.govresearchgate.net

HIV-1 Reverse Transcriptase (RT): While not a primary focus, derivatives of the related furo[2,3-c]pyridine (B168854) scaffold have been shown to be extremely potent inhibitors of wild-type HIV-1 RT, with IC₅₀ values in the nanomolar range. acs.org

The table below presents the enzyme inhibitory activities of various furopyridine derivatives.

Derivative ClassTarget EnzymeKey Finding/IC₅₀Citation
Furo[2,3-b]pyridineCDK2/cyclin A2IC₅₀: 0.93 µM (compound 14) mdpi.com
Furo[3,2-c]pyridineVEGFR2, Tie-2, EphB4Potent inhibitors discovered nih.gov
Furo[3,2-b]pyridineCLKsPotent and highly selective inhibitors nih.govmedchemexpress.com
Furo[3,2-b]pyridineSIRT1Inhibition observed (compound 3b) nih.govresearchgate.net
Furo[2,3-c]pyridineHIV-1 Reverse TranscriptaseIC₅₀: 20 to 85 nM acs.org

Receptor Binding:

Furo[3,2-c]pyridine derivatives have also been assessed for their ability to bind to various neurotransmitter receptors. Arylpiperazine derivatives of the furo[3,2-c]pyridine ring system showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. researchgate.netnih.gov However, their interaction with the dopamine (B1211576) D2 receptor was weak, suggesting a degree of selectivity in their receptor binding profile. researchgate.netnih.gov

Mechanistic Investigations of Interactions with Key Biomolecules

To understand how furo[3,2-c]pyridine derivatives interact with their biological targets at a molecular level, researchers employ techniques like molecular docking and kinetic studies. These investigations provide insights into the binding modes and mechanisms of inhibition.

Molecular docking studies have been crucial in elucidating the interactions between furopyridine derivatives and their target enzymes. For CDK2 inhibitors, docking studies suggested that the active compounds share a similar binding mode within the active site of the enzyme as the reference compound. mdpi.com Similarly, for inhibitors of cholinesterases and other enzymes, docking revealed that hydrogen and halogen bonding interactions, particularly involving fluorine atoms, are likely responsible for the observed biological activity. nih.gov In the case of CLK1 inhibitors, a crystal structure revealed the specific binding mode of a furo[3,2-b]pyridine derivative within the kinase. researchgate.net

Kinetic studies help to determine the nature of enzyme inhibition. For instance, investigations into fused naphthofuro[3,2-c] quinoline (B57606) derivatives as ERK inhibitors revealed them to be ATP-competitive. nih.gov This understanding of the mechanism of action is critical for the rational design and development of more potent and selective drug candidates. nih.gov

Development of Chemical Probes for Elucidating Biological Pathways

The unique properties of the furo[3,2-c]pyridine scaffold make it an excellent starting point for the development of chemical probes. These specialized molecules are designed to interact with specific biological targets with high potency and selectivity, enabling researchers to study and elucidate complex biological pathways.

The furo[3,2-b]pyridine core has been successfully utilized as a privileged scaffold to create chemical probes for two distinct and important signaling pathways. nih.govmedchemexpress.com

CLK Inhibitors: As previously noted, optimized 3,5-disubstituted furo[3,2-b]pyridines have been developed as highly selective inhibitors of cdc-like kinases (CLKs). nih.govmedchemexpress.com These probes can be used to study the roles of CLKs in cellular processes like mRNA splicing. researchgate.net

Hedgehog Pathway Modulators: Interestingly, a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines was found to contain sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.govmedchemexpress.com

The development of these structurally related but functionally distinct probes from a common scaffold highlights the versatility of the furopyridine system in creating tools for chemical biology. nih.gov These probes allow for the mechanistic study of specific receptors and enzymes, supporting their validation as targets for new therapeutic strategies. muni.cz

Q & A

Q. What are the established synthetic routes for introducing ethoxy groups into the 4-position of furo[3,2-c]pyridine?

The ethoxy group is typically introduced via nucleophilic substitution of 4-chlorofuro[3,2-c]pyridine using sodium ethoxide in ethanol. This method leverages the reactivity of the chlorine atom at the 4-position, which is displaced under basic conditions to yield 4-ethoxy derivatives. Purification is achieved via silica gel column chromatography, with structural confirmation by 1^1H and 13^13C NMR . Alternative routes include palladium-catalyzed cross-coupling reactions, though these often require optimization to mitigate low yields (e.g., 20.2% in Suzuki reactions) .

Q. How is 4-Ethoxyfuro[3,2-c]pyridine characterized spectroscopically?

Key characterization involves:

  • 1^1H NMR : Peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.2 ppm for OCH2_2) and aromatic protons in the fused furan-pyridine system (δ 6.5–8.5 ppm).
  • 13^13C NMR : Signals for the ethoxy carbon (δ ~60–65 ppm) and carbonyl/carboxylic acid derivatives if present.
  • IR Spectroscopy : Stretching vibrations for C-O (1050–1250 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) .

Q. What experimental models are used to evaluate the antimicrobial activity of this compound derivatives?

Antimicrobial testing employs agar diffusion assays to measure inhibition zones (mm) and broth dilution to determine minimum inhibitory concentrations (MICs). Bacterial strains (e.g., E. coli, Bacillus subtilis) are generally more sensitive than fungal strains (e.g., Candida albicans). Data interpretation requires normalization to controls and statistical analysis of standard deviations .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized for synthesizing 4-aryl/heteroaryl furo[3,2-c]pyridines with improved yields?

Low yields in Suzuki reactions (e.g., 20.2% for 4-phenyl derivatives) may result from competing side reactions or catalyst inefficiency. Optimization strategies include:

  • Screening palladium catalysts (e.g., PdCl2_2(dppf) vs. Pd(PPh3_3)4_4).
  • Adjusting solvent polarity (e.g., dichloromethane vs. DMF).
  • Temperature modulation (e.g., reflux vs. room temperature).
  • Pre-activation of boronic acids via pinacol ester formation .

Q. How can structural contradictions in structure-activity relationships (SAR) for ethoxy-substituted derivatives be resolved?

Discrepancies in SAR may arise from electronic or steric effects of the ethoxy group. Computational approaches like molecular docking and molecular dynamics (MD) simulations can model interactions with target receptors (e.g., dopamine D2_2 or serotonin 5-HT2A_{2A}). Experimental validation via in vitro binding assays (e.g., radioligand displacement) and comparative studies with methylthio or amino analogs are critical .

Q. What analytical strategies identify unexpected byproducts in substitution reactions of 4-chlorofuro[3,2-c]pyridine?

Byproducts such as dimerized 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine can arise during cross-coupling. Techniques include:

  • TLC/HPLC : Monitor reaction progress and isolate intermediates.
  • HRMS : Confirm molecular weights of unexpected products.
  • 2D NMR (COSY, HSQC) : Elucidate connectivity in complex structures .

Q. What role does the ethoxy group play in CNS-targeted drug design for conditions like schizophrenia?

The ethoxy group enhances lipophilicity, improving blood-brain barrier penetration. As part of the furo[3,2-c]pyridine pharmacophore, it may stabilize interactions with CNS receptors (e.g., dopamine D2_2) via hydrogen bonding or π-π stacking. Comparative studies with thieno[3,2-c]pyridine analogs suggest heteroatom choice (O vs. S) modulates receptor selectivity .

Q. How can this compound derivatives be evaluated as potential CYP51 inhibitors?

CYP51 inhibition is assessed via:

  • Docking studies : Align derivatives with the enzyme’s active site (e.g., Mycobacterium tuberculosis CYP51).
  • Enzyme assays : Measure IC50_{50} values using fluorometric or spectrophotometric substrates.
  • MD simulations : Analyze binding stability and interactions over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.